4-(Prop-2-yn-1-yl)oxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(Prop-2-yn-1-yl)oxan-4-amine can be achieved through several methods. One common approach involves the copper(II) chloride-catalyzed three-component coupling of cyclohexanone, amines, and alkynes under solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods typically involve similar catalytic processes, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
4-(Prop-2-yn-1-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen, producing formamides.
Substitution: Reactions with different nucleophiles can lead to the formation of various substituted derivatives.
Reduction: Hydrogenation reactions can convert the alkyne group to an alkane.
Common reagents used in these reactions include molecular oxygen, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Prop-2-yn-1-yl)oxan-4-amine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Prop-2-yn-1-yl)oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Vergleich Mit ähnlichen Verbindungen
4-(Prop-2-yn-1-yl)oxan-4-amine can be compared with other propargylamine derivatives such as:
Rasagiline: Used as a monoamine oxidase inhibitor for treating Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective properties.
Pargyline: Used for treating type 1 diabetes and cardiovascular complications.
The uniqueness of this compound lies in its specific structural features and its versatile applications in various fields.
Eigenschaften
Molekularformel |
C8H13NO |
---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
4-prop-2-ynyloxan-4-amine |
InChI |
InChI=1S/C8H13NO/c1-2-3-8(9)4-6-10-7-5-8/h1H,3-7,9H2 |
InChI-Schlüssel |
JINOEYFTIFTCAP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1(CCOCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.